molecular formula C20H21NO5 B13543603 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxy-3-methylbutanoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxy-3-methylbutanoic acid

Cat. No.: B13543603
M. Wt: 355.4 g/mol
InChI Key: OEIZEVTVPDVWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxy-3-methylbutanoic acid is a synthetic compound widely used in organic chemistry and biochemistry. It is known for its role as a protecting group in peptide synthesis, which helps in the formation of peptides by preventing unwanted reactions at specific sites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxy-3-methylbutanoic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. This process can be achieved through various methods, including the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines facilitate the stepwise addition of amino acids, ensuring high purity and yield. The process is optimized for efficiency and scalability, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and various reducing agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include protected amino acids, peptides, and other derivatives used in organic synthesis and biochemistry .

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxy-3-methylbutanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxy-3-methylbutanoic acid involves the selective protection of amino groups in peptides. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the stepwise synthesis of peptides. This selective protection and deprotection mechanism is crucial for the efficient synthesis of complex peptides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxy-3-methylbutanoic acid is unique due to its specific structure, which provides stability under acidic conditions and allows for selective deprotection under basic conditions. This property makes it highly valuable in peptide synthesis, where precise control over reaction conditions is essential.

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-methylbutanoic acid

InChI

InChI=1S/C20H21NO5/c1-12(10-22)18(19(23)24)21-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,22H,10-11H2,1H3,(H,21,25)(H,23,24)

InChI Key

OEIZEVTVPDVWOF-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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